2-Methyl-3-(2-naphthyl)-1-propene
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Description
2-Methyl-3-(2-naphthyl)-1-propene is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
- Synthesis of Aromatic Compounds : A study by Climent, Velty, and Corma (2002) described the synthesis of a compound with a blossom orange scent, highlighting the role of solid acid catalysts in the acetalization reaction between methyl naphthyl ketone and propylene glycol. This research underscores the importance of catalyst properties such as hydrophobicity and active site availability in determining reaction efficiency (Climent, Velty, & Corma, 2002).
Biomass Valorization
- Conversion of Biomass Tar : Kostyniuk, Bajec, and Likozar (2020) explored the gas-phase conversion of a model mixture of biomass tar into liquid and gas products over different zeolites. Their findings highlight the potential of Ni-modified zeolite catalysts in biomass tar valorization, offering insights into the production of valuable chemical products from biomass sources (Kostyniuk, Bajec, & Likozar, 2020).
Material Science
- Development of Histochemical Reagents : Research by Burstone (1959) on complex naphthols provided new reagents for histochemical analysis, showcasing the versatility of naphthalene derivatives in biochemical applications (Burstone, 1959).
Polymer Science
- Polymerization Catalysts : Studies on nickel-catalyzed ethylene oligomerization and propylene dimerization by Svejda and Brookhart (1999) and Gates et al. (2000) demonstrate the application of naphthyl-substituted diimine ligands in polymer science, revealing how ligand structure affects polymer properties and catalytic activity (Svejda & Brookhart, 1999); (Gates et al., 2000).
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11(2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,1,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUGUGVITYNZIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641246 |
Source
|
Record name | 2-(2-Methylprop-2-en-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936621-15-7 |
Source
|
Record name | 2-(2-Methylprop-2-en-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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